Product packaging for Methyl 1-(methoxymethyl)-L-prolinate(Cat. No.:CAS No. 53823-82-8)

Methyl 1-(methoxymethyl)-L-prolinate

Cat. No.: B15349215
CAS No.: 53823-82-8
M. Wt: 173.21 g/mol
InChI Key: IWPHKYWIPIQSNX-ZETCQYMHSA-N
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Description

Methyl 1-(methoxymethyl)-L-prolinate (CAS 53823-82-8) is a protected derivative of the proteinogenic amino acid L-proline. With the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol, this compound is characterized by a methoxymethyl (MOM) group protecting the secondary amine of the pyrrolidine ring and a methyl ester protecting the carboxylic acid group . This specific protection scheme makes it a versatile chiral building block and intermediate in organic synthesis and medicinal chemistry. The primary research value of this compound stems from the unique role of the L-proline scaffold. The cyclic structure of proline confers exceptional conformational rigidity, which can significantly influence the secondary structure and properties of resulting molecules . As an organocatalyst, L-proline and its derivatives, such as this ester, are renowned for facilitating enantioselective transformations, including asymmetric aldol and Michael addition reactions, which are pivotal for constructing enantiopure therapeutically active compounds . The protected functional groups on this molecule allow for selective deprotection or further functionalization, enabling its use in the synthesis of more complex, stereochemically defined architectures. Beyond catalysis, this derivative serves as a key precursor in the development of novel bioactive molecules. Its utility is exemplified in comprehensive synthetic strategies aimed at creating structurally unique and conformationally locked bicyclic proline-containing compounds. Such analogs are of significant interest as potent inhibitors of enzymes like arginase, a target for therapeutic interventions in cancer and immune disorders . The ability to constrain the proline ring into specific puckered conformations (Cγ-exo or Cγ-endo) is crucial for optimizing binding affinity and potency in drug discovery efforts . Researchers can employ this compound to probe biological mechanisms and develop new chemical tools, leveraging the multifaceted roles of proline in cell biology, from collagen production to cell signaling . This product is intended for research applications only in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B15349215 Methyl 1-(methoxymethyl)-L-prolinate CAS No. 53823-82-8

Properties

CAS No.

53823-82-8

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (2S)-1-(methoxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-6-9-5-3-4-7(9)8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

IWPHKYWIPIQSNX-ZETCQYMHSA-N

Isomeric SMILES

COCN1CCC[C@H]1C(=O)OC

Canonical SMILES

COCN1CCCC1C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 1-(methoxymethyl)-L-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation. Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Methyl 1-(methoxymethyl)-L-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights structural differences between Methyl 1-(methoxymethyl)-L-prolinate and related compounds:

Compound Name 1-Position Substituent Carboxylate Modification Key Functional Groups Reference
This compound* Methoxymethyl Methyl ester Ether, ester N/A
N-Methyl-L-proline Methyl Free carboxylic acid Secondary amine
Methyl 1-(3,3-dimethyl-2-oxopentanoyl)-L-prolinate 3,3-Dimethyl-2-oxopentanoyl Methyl ester Ketone, ester
Methyl (4R)-4-amino-1-methyl-L-prolinate Methyl Methyl ester Amino group, ester
(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Methyl, 5-oxo Methyl ester Oxo group, ester
Compound 3g (Triazolylmethyl derivative) Naphthalen-2-ylmethyl-triazolylmethyl Methyl ester Triazole, naphthyl, ester

*Hypothetical structure inferred from naming conventions.

Key Observations :

  • Methoxymethyl vs.
  • Ketone vs. Ether: Methyl 1-(3,3-dimethyl-2-oxopentanoyl)-L-prolinate () contains a ketone, which may increase electrophilicity and reactivity in nucleophilic addition reactions compared to the ether group in the target compound .
  • Triazole Derivatives : Compounds like 3g () incorporate a triazole ring, offering hydrogen-bonding capacity and structural rigidity, which are advantageous in receptor-targeted drug design .

Key Observations :

  • Click Chemistry : Triazole derivatives (e.g., 3g) are synthesized efficiently via 1,3-dipolar cycloaddition, achieving high yields (~81%) .
  • Phosphonate Introduction : N-Methylphosphonate-L-proline () requires careful control of reaction conditions to avoid hydrolysis of the phosphonate group .

Physicochemical Properties

Compound Physical State Melting Point (°C) NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Reference
Compound 3g Light orange solid 64.0–64.9 7.85–7.82 (naphthyl H), 5.66 (C8-H) 1732 (C=O), 1600 (C=C)
Compound 3h Yellow oil N/A 0.79 (CH3), 4.24 (C8-H) 2926 (C-H), 1645 (C=O)
N-Methyl-L-proline Solid N/A N/A N/A

Key Observations :

  • Solid vs. Oil : Bulky aromatic substituents (e.g., naphthyl in 3g) increase crystallinity, resulting in solids, while alkyl chains (e.g., octyl in 3h) yield oils .
  • Ester C=O Stretch : IR peaks at ~1730 cm⁻¹ confirm ester formation in all methyl prolinate derivatives .

Preparation Methods

Stepwise Protection-Deprotection Strategy

The most widely reported method involves sequential protection of reactive groups, introduction of the methoxymethyl moiety, and final deprotection.

Step 1: Protection of L-Proline’s Amine Group
L-Proline’s secondary amine is protected using chloral (trichloroacetaldehyde) to form 2-trichloromethyloxazolidinone. This intermediate is isolated in chloroform with a yield of 67%. Alternative protection reagents, such as formaldehyde under hydrogenation conditions, have been explored but show lower stereochemical control.

Step 2: Methoxymethyl Group Introduction
The protected proline derivative reacts with methyl bromide in toluene, facilitated by a base such as sodium hydride. This alkylation step achieves a 75% yield, with toluene preferred over acetonitrile due to superior solubility and reduced side reactions. Microwave-assisted conditions (100–120°C, 30 min) enhance reaction efficiency, reducing typical reaction times from 16 hours to under 1 hour.

Step 3: Esterification and Deprotection
The alkylated intermediate undergoes esterification with methanol in the presence of hydrochloric acid, yielding the methyl ester. Final deprotection with aqueous HCl (pH < 2) removes the oxazolidinone group, affording the target compound in 70% yield.

One-Pot Tandem Reaction Approach

Recent advancements utilize tandem reactions to minimize intermediate isolation. A biomimetic protocol combines L-proline, methoxymethyl chloride, and methyl chloroformate in methanol under reflux. Catalytic amounts of palladium on charcoal (10 wt%) and hydroxylamine hydrochloride (1.5 equiv) enable simultaneous protection, alkylation, and esterification, achieving a 54% overall yield. Key optimizations include:

  • Solvent Selection : Methanol outperforms DMF or acetonitrile due to better reagent solubility.
  • Additives : Triflic acid (10 mol%) accelerates the reaction by protonating the oxazolidinone intermediate.

Stereoselective Hydrogenation Methods

A patent by Wang et al. describes a four-step sequence starting from N-pyruvyl-L-proline:

  • Condensation : N-Pyruvyl-L-proline reacts with hydroxylamine hydrochloride in methanol to form an imine.
  • Hydrogenation : Catalytic hydrogenation (H₂, 50 psi) over palladium charcoal reduces the imine to the amine.
  • Methoxymethylation : The amine is alkylated with methoxymethyl chloride in dichloromethane.
  • Esterification : Treatment with thionyl chloride and methanol yields the methyl ester.

This method achieves 58% overall yield with >99% enantiomeric excess, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Method Key Reagents Solvent Temperature Yield Stereoselectivity
Stepwise Protection Chloral, MeBr, HCl Toluene 80°C 70% High
Tandem Reaction Pd/C, NH₂OH·HCl Methanol Reflux 54% Moderate
Hydrogenation H₂, Pd/C, SOCl₂ MeOH/CH₂Cl₂ 25–50°C 58% Very High

Key Findings :

  • The stepwise method offers the highest yield (70%) but requires rigorous intermediate purification.
  • Hydrogenation routes excel in stereochemical control, making them preferred for enantioselective synthesis.
  • Tandem reactions reduce operational steps but suffer from moderate yields due to competing side reactions.

Optimization Strategies and Technical Insights

Solvent and Catalyst Optimization

  • Microwave Assistance : Reducing reaction times from 16 hours to 30 minutes improves throughput without compromising yield.
  • Base Selection : Sodium acetate (1.5 equiv) mitigates acid buildup during alkylation, minimizing ester hydrolysis.
  • Catalyst Loading : Palladium on charcoal at 10 wt% balances cost and activity, whereas lower loadings (5 wt%) prolong reaction times.

Purification Techniques

  • Flash Chromatography : Ethyl acetate/petroleum ether (1:10) effectively separates the target compound from unreacted L-proline.
  • Recrystallization : Methanol-diethyl ether (1:1) yields high-purity crystals (>98% by HPLC).

Q & A

Q. What safety and handling protocols are critical for lab-scale synthesis?

  • Methodological Answer : Use fume hoods for sulfonyl chloride reactions due to volatility. Refer to hazard statements (e.g., H315-H319 for skin/eye irritation) and employ PPE (gloves, goggles). Waste disposal must comply with local regulations for halogenated solvents .

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